(S)-1-Phenylethylhydroxylamine
Description
Significance of Chiral Building Blocks in Enantioselective Chemistry
Enantioselective synthesis, the process of preferentially forming one enantiomer of a chiral product over the other, is of paramount importance. chiralpedia.com In the pharmaceutical industry, for instance, it is common for only one enantiomer of a drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. chiralpedia.com The use of chiral building blocks is a powerful strategy in enantioselective synthesis. These molecules, which are themselves enantiomerically pure, can act as starting materials or chiral auxiliaries to guide the stereochemical outcome of a reaction, leading to the desired enantiomer of the final product with high purity. researchgate.netnih.gov
The development of new and efficient methods for creating chiral compounds is an ongoing area of research. incatt.nl The structural diversity required for designing new bioactive molecules presents continuous synthetic challenges. incatt.nl The synthesis of specific functional groups can be particularly difficult, especially when the product is prone to further reactions that lead to undesired byproducts. incatt.nl This is particularly true for the synthesis of chiral hydroxylamines. incatt.nl
Overview of (S)-1-Phenylethylhydroxylamine within the Context of Chiral Reagents
Within the family of chiral reagents, this compound holds a significant position. cymitquimica.com It is a chiral hydroxylamine (B1172632) derivative that features a phenylethyl substituent on the nitrogen atom. Its structure and chirality make it a valuable tool in asymmetric synthesis. smolecule.com The presence of the chiral center allows it to be used as a chiral auxiliary, influencing the stereochemical course of reactions to produce enantiomerically enriched products. smolecule.comvulcanchem.com
The synthesis of chiral hydroxylamines has traditionally been challenging. orgsyn.org However, recent advancements, such as nickel-catalyzed asymmetric hydrogenation of oximes, have provided more efficient routes to these valuable compounds, including this compound. nih.govorgsyn.orgacs.org These methods can produce chiral hydroxylamines in high yield and with excellent enantioselectivity. nih.govorgsyn.orgacs.org
The utility of this compound extends to various applications in organic synthesis. It can be used in the synthesis of other chiral compounds, acting as a precursor or an intermediate. For example, it has been employed in the synthesis of chiral amines and has been shown to be a key intermediate in the production of certain biologically active molecules.
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | White to off-white crystalline solid (hydrochloride salt) |
| Chirality | (S)-configuration at the chiral center |
(Data sourced from multiple references) cymitquimica.comvulcanchem.com
The development and application of chiral reagents like this compound are indicative of the broader trends in modern organic chemistry. There is a continuous drive towards more selective and efficient synthetic methods to access structurally diverse and enantiomerically pure molecules. incatt.nl The challenges associated with these syntheses often spur innovation, leading to the discovery of new catalysts and reaction pathways. incatt.nl
Structure
3D Structure
Properties
IUPAC Name |
N-[(1S)-1-phenylethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJRFNUPXQLYHX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448101 | |
| Record name | (S)-1-PHENYLETHYLHYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53933-47-4 | |
| Record name | (S)-1-PHENYLETHYLHYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 1 Phenylethylhydroxylamine
Stereoselective Approaches to its Preparation
The cornerstone of producing enantiopure (S)-1-Phenylethylhydroxylamine lies in stereoselective synthesis. These methods aim to control the three-dimensional arrangement of atoms, ensuring the desired 'S' configuration at the chiral center. Key strategies include the enantioselective reduction of prochiral precursors, the use of chiral auxiliaries to direct stereochemistry, and the application of biocatalysis for highly specific transformations.
Enantioselective Reductions of Precursors
A direct and efficient route to chiral hydroxylamines involves the asymmetric reduction of prochiral oximes or nitrones. Acetophenone oxime is a common precursor for this compound. The primary challenge in this approach is achieving high chemoselectivity for the hydroxylamine (B1172632) over the corresponding primary amine, which results from the cleavage of the N-O bond, while simultaneously ensuring high enantioselectivity.
Recent breakthroughs have addressed this challenge. Notably, the use of a robust cyclometalated iridium(III) complex, featuring a chiral cyclopentadienyl ligand, has been reported for the asymmetric hydrogenation of oximes to hydroxylamines. nih.gov This catalytic system operates effectively under highly acidic conditions, which is crucial for the reaction's success. The catalyst has demonstrated high turnover numbers (up to 4000) and excellent enantiomeric ratios (up to 98:2). nih.govincatt.nl The acidic conditions are thought to facilitate a dynamic kinetic resolution by promoting the E/Z isomerization of the oxime substrate, allowing the catalyst to selectively hydrogenate one isomer to produce the desired (S)-enantiomer in high excess. incatt.nlnih.gov
| Catalyst/Reagent | Precursor | Conditions | Yield (%) | Enantiomeric Excess (ee)/Ratio |
| Chiral Iridium(III) Complex | Acetophenone Oxime | 50 bar H₂, CH₃SO₃H, Alcohol solvent, RT | High | up to 98:2 er |
This table presents illustrative data based on recent findings in the asymmetric hydrogenation of oximes.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical yet powerful strategy in asymmetric synthesis. bohrium.com This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent reaction, in this case, the formation of the stereocenter, to proceed with high diastereoselectivity. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product and is ideally recovered for reuse.
Commonly used chiral auxiliaries include Evans oxazolidinones and derivatives of proline, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). wikipedia.org In a hypothetical application for the synthesis of this compound, one might envision attaching an auxiliary to a molecule containing a keto- or imino- group. For instance, an achiral β-keto ester could be coupled with a chiral auxiliary. Subsequent reduction of the ketone, directed by the auxiliary, would create a chiral hydroxyl group with a specific stereochemistry. Further chemical transformations and the final cleavage of the auxiliary would then yield the target this compound. While specific examples for this exact target molecule are not prevalent in readily available literature, the principles of chiral auxiliary-based synthesis are well-established for creating chiral amines and alcohols, and are theoretically applicable. nih.gov
Enzymatic or Biocatalytic Routes to Enantiopure Hydroxylamines
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. However, the direct biocatalytic reduction of oximes to chiral hydroxylamines remains a developing field. nih.gov Many known biocatalytic systems, such as those employing ene-reductases, tend to reduce oximes completely to the corresponding amine, proceeding through an imine intermediate rather than stopping at the hydroxylamine stage. nih.gov
A more established biocatalytic approach to obtain enantiopure compounds like this compound is through the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of the racemic hydroxylamine, leaving the other unreacted and thus enantiomerically enriched. For example, a lipase could be used to selectively acylate the (R)-enantiomer of 1-phenylethylhydroxylamine. After the reaction, the unreacted this compound can be separated from the acylated (R)-enantiomer. Dynamic kinetic resolution (DKR) is an advanced version of this process where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. nih.govorganic-chemistry.org Lipases, such as Candida antarctica lipase B (CALB), are frequently employed for such resolutions. nih.govscielo.br
| Enzyme | Process | Substrate | Outcome |
| Lipase (e.g., CALB) | Kinetic Resolution | Racemic 1-Phenylethylhydroxylamine | Separation of enantiomers |
| Lipase + Racemization Catalyst | Dynamic Kinetic Resolution | Racemic 1-Phenylethylhydroxylamine | High yield of a single enantiomer derivative |
This table illustrates the principles of enzymatic resolution for obtaining enantiopure hydroxylamines.
Development of Novel Synthetic Pathways
The quest for more efficient, scalable, and sustainable synthetic methods has driven the development of novel pathways. For the synthesis of this compound, this includes the application of modern catalytic concepts like ligand-accelerated transformations and process intensification through continuous flow chemistry.
Ligand-Accelerated Transformations
Ligand-accelerated catalysis (LAC) is a phenomenon where the rate of a catalytic reaction is significantly increased by the presence of a specific ligand, even when an uncatalyzed or metal-only catalyzed pathway exists. princeton.edu In the context of asymmetric synthesis, chiral ligands not only accelerate the reaction but also induce enantioselectivity.
While specific, well-documented examples of ligand-accelerated catalysis for the direct synthesis of this compound are sparse, the principle can be applied to relevant transformations. For instance, in the asymmetric reduction of acetophenone or its oxime, the choice of a chiral ligand for a metal catalyst (e.g., Iridium, Rhodium, or Ruthenium) is critical. The ligand's structure can dramatically influence both the reaction rate and the enantiomeric excess of the product. The iridium-catalyzed hydrogenation of oximes is a prime example where the chiral ligand is essential for both high activity and selectivity, embodying the principles of ligand-accelerated asymmetric catalysis. incatt.nl
Continuous Flow Synthesis Techniques for Scalability
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. nih.govrsc.org These systems, often utilizing packed-bed reactors with immobilized catalysts, are well-suited for catalytic asymmetric transformations.
The synthesis of chiral molecules, including active pharmaceutical ingredients, has been successfully demonstrated in continuous flow systems. nih.gov For example, the stereoselective synthesis of (S)-warfarin has been achieved using a packed-bed reactor containing a polystyrene-supported chiral catalyst. newdrugapprovals.org A solution of the starting materials was flowed through the reactor, allowing for continuous production of the chiral product.
Applying this to this compound, a flow process could be envisioned where a solution of acetophenone oxime and a source of hydrogen is passed through a reactor containing an immobilized chiral catalyst, such as the aforementioned iridium complex. This setup would allow for the continuous production of the chiral hydroxylamine, with the potential for high throughput and easy separation of the product from the heterogenized catalyst. Such a process would be highly advantageous for industrial-scale manufacturing. nih.gov
Reactivity and Mechanistic Studies of S 1 Phenylethylhydroxylamine
Reactions with Carbonyl Compounds
(S)-1-Phenylethylhydroxylamine, as a nucleophilic nitrogen compound, readily reacts with carbonyl compounds such as aldehydes and ketones. These reactions are fundamental in organic synthesis, leading to the formation of C=N double bonds and are characterized by specific mechanistic pathways.
Formation of Oximes and Nitrones
The reaction of this compound with aldehydes and ketones is a condensation reaction that results in the formation of oximes or nitrones. When reacting with an aldehyde, where one of the carbonyl substituents is a hydrogen atom, an aldoxime is formed. Conversely, reaction with a ketone, which has two organic substituents on the carbonyl carbon, yields a ketoxime. testbook.com In the specific case of N-substituted hydroxylamines like this compound, the products are more accurately described as nitrones.
The fundamental transformation involves the nucleophilic attack of the nitrogen atom of the hydroxylamine (B1172632) onto the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond. quora.com The nucleophilicity of the nitrogen in hydroxylamine is enhanced by the adjacent oxygen atom. quora.com
For instance, the reaction of an aldehyde or ketone with this compound proceeds to form the corresponding nitrone. These reactions are often reversible and can be catalyzed by acid. testbook.com The general reaction can be represented as follows:
R(R')C=O + (S)-PhCH(CH₃)NHOH → R(R')C=N⁺(O⁻)CH(CH₃)Ph + H₂O
The stereochemistry of the resulting nitrone can be influenced by the substituents on the carbonyl compound and the reaction conditions. For example, specific reaction conditions can favor the formation of one geometric isomer (E or Z) over the other.
Mechanistic Investigations of Condensation Reactions
The mechanism of oxime and nitrone formation from hydroxylamines and carbonyl compounds has been the subject of numerous studies. The reaction proceeds via a two-step mechanism involving a tetrahedral intermediate.
Step 1: Nucleophilic Addition
The reaction is initiated by the nucleophilic attack of the nitrogen atom of this compound on the carbonyl carbon of the aldehyde or ketone. This attack leads to the formation of a tetrahedral intermediate, a carbinolamine derivative. This step involves the breaking of the C=O π bond and the formation of a new C-N bond. The carbonyl carbon rehybridizes from sp² to sp³. libretexts.org
Step 2: Dehydration
The tetrahedral intermediate is typically unstable and undergoes dehydration to form the final nitrone product. This elimination of a water molecule is often the rate-determining step and can be catalyzed by either acid or base. Under acidic conditions, the hydroxyl group of the intermediate is protonated, making it a better leaving group (water). Subsequent deprotonation of the nitrogen atom leads to the formation of the C=N double bond.
Kinetic studies on the formation of aliphatic nitrones have shown that the reaction is second-order at a constant pH, being dependent on the concentrations of both the free hydroxylamine and the free aldehyde. acs.org In acidic media, the formation of the intermediate diol is the rate-determining step, whereas in alkaline conditions, the dehydration of this intermediate becomes rate-determining. acs.org
Computational studies on the mechanism of oxime formation have provided further insights. Density Functional Theory (DFT) calculations can be employed to model the transition states of the reaction, helping to elucidate the energetics of the different steps and the factors influencing stereoselectivity. acs.orgresearchgate.net Such calculations can help predict the preferred reaction pathway and the geometry of the transition state, offering a deeper understanding of the reaction mechanism at a molecular level.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of this compound can also act as a nucleophile in reactions with alkylating and acylating agents, leading to the formation of N-substituted derivatives. These reactions are important for the synthesis of more complex chiral molecules.
Stereocontrol in N-Substituted Derivatives
The presence of a stereocenter in this compound allows for the potential for stereocontrol during N-alkylation and N-acylation reactions. When a new stereocenter is formed upon N-substitution, the existing chirality of the starting material can influence the stereochemical outcome, leading to the preferential formation of one diastereomer over the other.
N-Alkylation: The N-alkylation of chiral amines and their derivatives can proceed with varying degrees of stereoselectivity. The stereochemical outcome is dependent on the nature of the alkylating agent, the reaction conditions, and the structure of the substrate. In many cases, the reaction proceeds via an Sₙ2 mechanism, where the stereochemistry at the newly formed center is determined by the trajectory of the incoming electrophile. The chiral environment provided by the (S)-1-phenylethyl group can direct the approach of the alkylating agent, leading to diastereoselectivity.
N-Acylation: N-acylation reactions are also subject to stereocontrol. Kinetic resolution of racemic amines through enantioselective acylation is a well-established method for obtaining enantiomerically enriched amines. researchgate.net This principle can be applied to the N-acylation of this compound. The reaction of the chiral hydroxylamine with a racemic acylating agent can proceed at different rates for the two enantiomers of the acylating agent, leading to a kinetic resolution. Conversely, reaction with a chiral, non-racemic acylating agent can lead to the diastereoselective formation of the N-acylated product. Studies on the kinetic resolution of (±)-1-phenylethylamine, a closely related compound, have shown that enzymatic acylation can proceed with high enantioselectivity. nih.gov
Reaction Kinetics and Transition State Analysis
The kinetics of N-alkylation and N-acylation reactions are influenced by several factors, including the nucleophilicity of the hydroxylamine, the electrophilicity of the alkylating or acylating agent, and the solvent.
Kinetic studies of the enantioselective acylation of 1-phenylethylamine (B125046) have been conducted to understand the stereochemical regularities of the reaction. researchgate.net Such studies can determine the reaction orders with respect to the reactants and provide insights into the kinetic schemes in different solvents. The enantioselectivity of the acylation is often dependent on the nature of the solvent and the ratio of the reactants. researchgate.net
Transition state analysis, often performed using computational methods like DFT, can provide a detailed picture of the N-acylation reaction at the molecular level. nih.gov By modeling the transition states for the formation of the different diastereomeric products, it is possible to understand the origins of stereoselectivity. These models can reveal key non-covalent interactions, such as hydrogen bonding or steric repulsion, in the transition state that favor the formation of one stereoisomer over the other. nih.gov
Oxidation and Reduction Pathways Involving the Hydroxylamine Moiety
The hydroxylamine functional group in this compound can undergo both oxidation and reduction, providing pathways to other important classes of compounds.
The oxidation of secondary hydroxylamines is a common method for the synthesis of nitrones. chimia.chresearchgate.net Various oxidizing agents can be employed for this transformation. For example, hydrogen peroxide in the presence of a catalyst like methylrhenium trioxide (MTO) can efficiently convert secondary hydroxylamines to nitrones. acs.org The mechanism is believed to involve the formation of an oxygenated intermediate which then dehydrates to the nitrone. acs.org Other oxidizing systems, such as those involving platinum(II) catalysts and hydrogen peroxide, have also been developed for the mild oxidation of secondary amines and hydroxylamines. researchgate.net
The hydroxylamine moiety can also be reduced to the corresponding amine. This reduction is a key step in some synthetic sequences and can be achieved using various reducing agents. The catalytic reduction of oximes is a direct route to hydroxylamines, and further reduction can lead to the primary amine. nih.gov However, the N-O bond in hydroxylamines is susceptible to cleavage, which can lead to the formation of the amine as a side product during some reduction reactions.
Chemoselective reduction methods have been developed to favor the formation of hydroxylamines from nitro compounds, avoiding over-reduction to the amine. rsc.orgrsc.orgmdpi.com For the reduction of the hydroxylamine itself, reagents that are selective for the N-O bond cleavage are required. For instance, catalytic hydrogenation can be employed. The choice of catalyst and reaction conditions can influence the outcome of the reduction. In some cases, the presence of additives can selectively promote the formation of either the hydroxamic acid or the amide from N-acyl-O-benzylhydroxylamines, highlighting the potential for controlling the reduction pathway. oup.com
Controlled N-Oxidation Reactions
The oxidation of N,N-disubstituted hydroxylamines, such as this compound, provides a direct route to nitrones. chimia.ch These reactions often employ mild oxidizing agents to prevent over-oxidation or cleavage of the N-O bond. chimia.chresearchgate.net Common stoichiometric oxidants used for this transformation are analogous to those used for the conversion of alcohols to aldehydes and ketones. chimia.ch
The oxidation of hydroxylamines to nitrones is a synthetically valuable transformation as nitrones are key intermediates in the synthesis of nitrogen-containing natural products. chimia.chresearchgate.net The versatility of nitrones stems from their ability to act as 1,3-dipoles in cycloaddition reactions or as electrophiles that can react with organometallic reagents. chimia.ch
Research has focused on developing selective and practical stoichiometric oxidants for this conversion. researchgate.net The choice of oxidant and reaction conditions can influence the regioselectivity of the oxidation, particularly in unsymmetrical and highly functionalized substrates. chimia.ch
| Oxidizing Agent | Typical Reaction Conditions | Selectivity Notes |
|---|---|---|
| Manganese Dioxide (MnO2) | Inert solvent (e.g., CH2Cl2, CHCl3), room temperature | Generally mild and selective for the N-OH group. |
| Mercury(II) Oxide (HgO) | Inert solvent, often requires heating | Effective but toxic. |
| Lead(IV) Acetate (Pb(OAc)4) | Aprotic solvents, mild temperatures | Can sometimes lead to side reactions. |
| Oxygen/Air with Catalyst | Often catalyzed by metal complexes | Greener alternative, but catalyst selection is crucial. |
Stereospecific Reduction of N-O Bonds
The N-O bond in hydroxylamines and their derivatives, such as isoxazolidines formed from nitrone cycloadditions, is relatively weak and susceptible to reductive cleavage. dergipark.org.trnih.gov This reactivity is a cornerstone of their application in synthesis, as it allows for the stereocontrolled introduction of amino and hydroxyl functionalities.
The reduction of the N-O bond can be achieved using various reagents, with the choice of reductant influencing the outcome and selectivity of the reaction. Common methods include catalytic hydrogenation (e.g., using H₂ with Pd/C or PtO₂) and chemical reduction with agents like zinc in acetic acid or lithium aluminum hydride (LiAlH₄).
In the context of isoxazolidines derived from this compound-derived nitrones, the stereospecific reduction of the N-O bond is a critical step. It unmasks a 1,3-amino alcohol functionality with the stereochemistry controlled by the preceding cycloaddition reaction. The chiral auxiliary, the (S)-1-phenylethyl group, can often be removed in a subsequent step, leading to enantiomerically enriched products.
Recent advancements have focused on developing catalytic and stereoselective methods for the reduction of the C=N bond of oximes without cleaving the N-O bond, which can be a competing pathway. nih.gov The development of such methods is crucial for expanding the synthetic utility of hydroxylamine derivatives. nih.gov
| Reducing Agent | Typical Reaction Conditions | Comments |
|---|---|---|
| Catalytic Hydrogenation (H₂/Pd-C, H₂/Raney Ni) | Protic solvent (e.g., EtOH, MeOH), ambient or elevated pressure | Commonly used, often provides clean reduction. |
| Zinc/Acetic Acid (Zn/AcOH) | Aqueous or alcoholic solvents, room temperature | Classical method, effective for many substrates. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, often at reflux | Powerful reducing agent, can reduce other functional groups. |
| Samarium(II) Iodide (SmI₂) | THF, room temperature | Mild and selective, useful for sensitive substrates. |
Cycloaddition Reactions and Heterocycle Formation
This compound serves as a precursor to chiral nitrones, which are valuable 1,3-dipoles for cycloaddition reactions. These reactions provide a powerful method for the construction of five-membered heterocyclic rings with a high degree of stereocontrol.
[3+2] Cycloadditions with Olefins and Alkynes
The [3+2] cycloaddition reaction between a nitrone and an olefin (an alkene) or an alkyne is a well-established method for synthesizing isoxazolidines and isoxazolines, respectively. organicreactions.orgwikipedia.org This reaction is a type of 1,3-dipolar cycloaddition where the nitrone acts as the 1,3-dipole and the olefin or alkyne serves as the dipolarophile. wikipedia.org
The reaction is concerted and pericyclic, leading to the formation of a new C-C and a new C-O bond. wikipedia.org The stereospecificity of the reaction with respect to the alkene geometry is a key feature. The regioselectivity is governed by the frontier molecular orbitals of the nitrone and the dipolarophile. wikipedia.org When the dipolarophile has an electron-donating group, the interaction between the HOMO of the dipolarophile and the LUMO of the nitrone is dominant, leading to the 5-substituted isoxazolidine. Conversely, with an electron-poor dipolarophile, the HOMOnitrone-LUMOdipolarophile interaction is more significant, favoring the 4-substituted product. wikipedia.org
Intramolecular versions of this cycloaddition have been employed to construct complex polycyclic systems. researchgate.net
| Dipolarophile Substituent (R') | Dominant FMO Interaction | Major Regioisomer |
|---|---|---|
| Electron-donating (e.g., alkyl, aryl) | HOMO(dipolarophile)-LUMO(nitrone) | 5-substituted isoxazolidine |
| Electron-withdrawing (e.g., -CO₂R, -CN) | HOMO(nitrone)-LUMO(dipolarophile) | 4-substituted isoxazolidine |
Synthesis of Isoxazolidines and Related Heterocycles
The synthesis of isoxazolidines through the [3+2] cycloaddition of nitrones with alkenes is a highly efficient method for creating these five-membered heterocycles. dergipark.org.trresearchgate.net Isoxazolidines are valuable synthetic intermediates because the N-O bond can be readily cleaved under mild reducing conditions to afford 1,3-amino alcohols. dergipark.org.trresearchgate.net
These heterocyclic compounds are important building blocks for the synthesis of various natural products and biologically active molecules, including alkaloids, amino sugars, and β-lactam antibiotics. dergipark.org.trresearchgate.net The reaction allows for the creation of up to three new contiguous stereogenic centers in a single step. dergipark.org.tr
The nitrones used in these cycloadditions are typically generated in situ from the corresponding hydroxylamine, such as this compound, by condensation with an aldehyde. dergipark.org.truobaghdad.edu.iq The chiral nature of the hydroxylamine allows for the synthesis of enantiomerically enriched isoxazolidines, which can then be converted to chiral target molecules.
Applications in Asymmetric Synthesis and Catalysis
(S)-1-Phenylethylhydroxylamine as a Chiral Auxiliary
This compound serves as a versatile chiral auxiliary in asymmetric synthesis, a strategy where a temporary chiral-directing group is attached to a prochiral substrate to control the stereochemical outcome of a reaction. The inherent chirality of the (S)-1-phenylethyl group creates a diastereomeric transition state, enabling the formation of one stereoisomer in preference to the other. After the desired transformation, the auxiliary can be cleaved and potentially recycled.
Induction of Stereoselectivity in Carbon-Carbon Bond Formations
Currently, there is limited specific information available in the reviewed literature detailing the direct application of this compound as a chiral auxiliary for inducing stereoselectivity in carbon-carbon bond forming reactions such as aldol (B89426) additions or alkylations. While the parent amine, (S)-1-phenylethylamine, is a widely used chiral auxiliary in such transformations, the corresponding hydroxylamine's applications in this specific context are not as extensively documented in readily accessible sources.
Asymmetric α-Oxyacylation of Cyclic Ketones
A notable application of derivatives of this compound is in the asymmetric α-oxyacylation of cyclic ketones. This reaction introduces an acyloxy group at the α-position of a ketone, creating a chiral center. The use of chiral N-alkyl-O-acyl hydroxylamines, derived from (S)-1-phenylethylamine, has been shown to provide the corresponding α-oxyacylated carbonyl compounds with moderate to good enantioselectivity. rsc.org
The scope of this method has been explored with various N- and O-substituents on the hydroxylamine (B1172632) reagent and different cyclic ketone substrates. rsc.org
Detailed Research Findings on Asymmetric α-Oxyacylation of Cyclohexanone
| Entry | N-Substituent | O-Acyl Group | Acid | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Me | Benzoyl | TFA | CH2Cl2 | rt | 75 | 58 |
| 2 | Bn | Benzoyl | TFA | CH2Cl2 | rt | 80 | 72 |
| 3 | i-Pr | Benzoyl | TFA | CH2Cl2 | rt | 65 | 81 |
| 4 | t-Bu | Benzoyl | TFA | CH2Cl2 | rt | 50 | 89 |
| 5 | Bn | Benzoyl | TFA | Toluene | rt | 78 | 65 |
| 6 | Bn | Benzoyl | TFA | THF | rt | 82 | 75 |
| 7 | Bn | Benzoyl | Acetic Acid | CH2Cl2 | rt | 70 | 45 |
| 8 | Bn | Benzoyl | TFA | CH2Cl2 | 0 | 79 | 74 |
Chiral Recognition and Differentiation in Substrate Activation
The ability of this compound and its derivatives to act as chiral recognition agents for the differentiation of enantiomeric substrates is an area of potential application, though specific, detailed examples are not extensively covered in the available literature. In principle, the chiral environment provided by the (S)-1-phenylethyl group, combined with the hydrogen-bonding capabilities of the hydroxylamine moiety, could allow for diastereomeric interactions with chiral substrates, leading to differentiation in activation or reactivity.
Role in Enantioselective Catalysis
The structural features of this compound make it a potential precursor for the synthesis of chiral ligands for metal-catalyzed reactions and as a scaffold for organocatalysts.
Ligand Design for Metal-Catalyzed Asymmetric Reactions
While (S)-1-phenylethylamine is a common building block for the synthesis of privileged chiral ligands, the direct use of this compound in ligand design for metal-catalyzed asymmetric reactions is not widely reported. The presence of both nitrogen and oxygen atoms offers potential for the formation of bidentate ligands that can coordinate to a metal center, creating a chiral environment for catalysis. However, detailed studies on the synthesis and application of such ligands are limited in the reviewed literature.
Organocatalytic Applications in Stereoselective Transformations
The field of organocatalysis often utilizes chiral amines and their derivatives to catalyze stereoselective transformations. While there is a vast body of research on organocatalysts derived from (S)-1-phenylethylamine, specific examples detailing the application of this compound or its simple derivatives as organocatalysts in stereoselective transformations are not prominently featured in the currently available scientific literature.
Use in Resolution of Racemic Mixtures
The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. This separation can be achieved through various strategies that rely on the differential interaction of enantiomers with a chiral resolving agent.
A foundational and widely practiced method for resolving racemic acids is through their reaction with a chiral base to form diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.
This compound, being a chiral base, has the potential to be used as a resolving agent for racemic carboxylic acids. The process would involve the reaction of the racemic acid with the enantiomerically pure this compound. This acid-base reaction forms two diastereomeric salts: the salt of the (R)-acid with the (S)-hydroxylamine ((R,S)-salt) and the salt of the (S)-acid with the (S)-hydroxylamine ((S,S)-salt).
Due to their distinct three-dimensional structures, these diastereomeric salts exhibit different crystalline packing and intermolecular interactions, leading to differences in their solubility in a given solvent. One diastereomer will typically crystallize out of the solution preferentially, allowing for its separation by filtration. Following separation, the pure enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to break the ionic bond, thereby liberating the chiral acid and regenerating the resolving agent.
Despite the theoretical viability of this method, specific and detailed research findings documenting the resolution of racemic acids using this compound, including data on the efficiency, yields, and diastereomeric excess for specific substrates, are not extensively reported in peer-reviewed literature. The vast majority of published examples focus on the use of its more common parent amine, (S)-1-phenylethylamine. nih.govresearchgate.netsemanticscholar.orgresearchgate.netlibretexts.orgmdpi.com
Kinetic resolution is a powerful method that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. In this process, one enantiomer of a racemic starting material reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the unreacted starting material and the formation of an enantiomerically enriched product.
Chiral hydroxylamines can be involved in kinetic resolution in several ways, often as catalysts or as reagents in enantioselective transformations. For instance, a chiral hydroxylamine derivative could potentially catalyze the acylation of a racemic alcohol or amine. In such a scenario, this compound would act as a catalyst that preferentially facilitates the acylation of one enantiomer over the other. This would result in the formation of an acylated product with high enantiomeric excess, leaving the unreacted substrate enriched in the opposite enantiomer.
The effectiveness of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A high selectivity factor is desirable for achieving high enantiomeric excess in both the product and the remaining starting material.
However, similar to diastereomeric salt formation, there is a notable lack of specific examples and detailed data in the scientific literature that describe the use of this compound as a catalyst or reagent in kinetic resolution strategies for the separation of other racemic compounds. Research in kinetic resolution often focuses on the resolution of racemic 1-phenylethylamine (B125046) or its corresponding alcohol, rather than using its hydroxylamine derivative as the resolving agent. beilstein-journals.orgwikipedia.orgmdpi.com While the development of new catalytic systems is an active area of research, and chiral hydroxylamines are recognized as important structural motifs nih.govbohrium.comacs.orgincatt.nl, the specific application of this compound in this context remains an area with limited published data.
Derivative Chemistry of S 1 Phenylethylhydroxylamine
Synthesis of N-Substituted (S)-1-Phenylethylhydroxylamines
The nitrogen atom of (S)-1-Phenylethylhydroxylamine is a primary nucleophilic site, readily undergoing reactions with various electrophiles to yield a range of N-substituted derivatives. These modifications include the introduction of alkyl, aryl, acyl, and sulfonyl groups, each imparting distinct electronic and steric properties to the final molecule.
N-Alkyl and N-Aryl Derivatives
N-alkylation of this compound can be achieved through nucleophilic substitution reactions with alkyl halides. This reaction is a fundamental method for constructing carbon-nitrogen bonds. Typically, the hydroxylamine (B1172632) acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., alkyl iodide, bromide, or chloride) to displace the halide ion. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct and to deprotonate the hydroxylamine, thereby increasing its nucleophilicity. The choice of solvent is critical, with polar aprotic solvents like acetonitrile (B52724) or DMF being common. Catalytic methods, such as employing an iridium catalyst to facilitate the N-alkylation using alcohols as the alkylating agents, offer a greener alternative to traditional methods that use alkyl halides.
The synthesis of N-aryl derivatives often requires more specialized methods, such as transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an amine and an aryl halide (or triflate). This reaction has a broad substrate scope and high functional group tolerance. In a typical procedure, this compound would be coupled with an aryl bromide or iodide in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos), and a base.
| Reaction Type | Reagents | Catalyst/Base | Solvent | Typical Yield |
| N-Alkylation | Alkyl Halide | K₂CO₃ or NaHCO₃ | Acetonitrile, Water | Good to Excellent |
| N-Arylation (Buchwald-Hartwig) | Aryl Bromide/Iodide | Pd(OAc)₂ / Phosphine Ligand, Base (e.g., Cs₂CO₃) | Toluene, Dioxane | Good to Excellent |
N-Acyl and N-Sulfonyl Derivatives
N-acylation is a straightforward method for producing N-acyl-(S)-1-phenylethylhydroxylamines, which are amide derivatives. This transformation is typically accomplished by reacting the hydroxylamine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640). The reaction is often performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the acidic byproduct (e.g., HCl). The high reactivity of acyl chlorides allows these reactions to proceed under mild conditions, often at room temperature. Various coupling reagents developed for peptide synthesis, such as phosphonium (B103445) or uronium salts, can also be employed to facilitate the amide bond formation from carboxylic acids.
The synthesis of N-sulfonyl derivatives, or sulfonamides, involves the reaction of this compound with a sulfonyl chloride. This reaction is analogous to N-acylation and is typically carried out under similar conditions, using a base to neutralize the generated HCl. The resulting sulfonamides are known for their chemical stability and are a common functional group in medicinal chemistry. Modern methods allow for the one-pot synthesis of sulfonamides directly from unactivated acids and amines via processes like aromatic decarboxylative halosulfonylation, offering an efficient route to these derivatives.
| Derivative | Acylating/Sulfonylating Agent | Base | Solvent | General Yields |
| N-Acyl | Acyl Chloride | Triethylamine, Pyridine | Dichloromethane, THF | High to Excellent |
| N-Acyl | Carboxylic Anhydride | Pyridine | Dichloromethane | High |
| N-Sulfonyl | Sulfonyl Chloride | Triethylamine, Pyridine | Acetonitrile, CH₂Cl₂ | High |
Synthesis of O-Substituted (S)-1-Phenylethylhydroxylamines
The oxygen atom of the hydroxyl group in this compound also possesses nucleophilic character, enabling the synthesis of a variety of O-substituted derivatives, including ethers and esters. These reactions often require careful control of conditions to avoid competing N-substitution.
O-Alkyl and O-Aryl Ethers
The synthesis of O-alkyl ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a primary alkyl halide. To favor O-alkylation over N-alkylation, the nitrogen atom can be temporarily protected with a suitable protecting group. An alternative approach involves the O-alkylation of a protected hydroxylamine equivalent, such as tert-butyl N-hydroxycarbamate, followed by deprotection.
The formation of O-aryl ethers typically requires catalytic methods. Palladium-catalyzed O-arylation of hydroxylamine equivalents with aryl halides provides a versatile route to these compounds. This approach benefits from mild reaction conditions and a broad scope of compatible aryl partners.
| Reaction Type | Reagents | Base/Catalyst | Solvent | Key Considerations |
| O-Alkylation (Williamson) | Primary Alkyl Halide | NaH, K₂CO₃ | THF, Acetonitrile | Potential for competing N-alkylation; may require N-protection. |
| O-Arylation (Pd-catalyzed) | Aryl Halide | Pd Catalyst, Ligand, Base | Toluene | Uses a hydroxylamine equivalent for selective O-arylation. |
O-Acyl Esters
O-acylation of this compound yields O-acyl esters, also known as O-acylhydroxamates. These compounds can be synthesized by reacting the hydroxylamine with acylating agents like acyl chlorides or anhydrides. Chemoselectivity for O-acylation over N-acylation can be a significant challenge. However, conducting the reaction under acidic conditions can protonate the more basic nitrogen atom, thereby deactivating it towards acylation and promoting selective reaction at the oxygen atom. For example, using trifluoroacetic acid as a solvent allows for the chemoselective O-acylation of hydroxyamino compounds.
| Acylating Agent | Conditions | Solvent | Selectivity |
| Acyl Chloride | Acidic (e.g., CF₃COOH) | CF₃COOH | High for O-acylation |
| Carboxylic Anhydride | Acidic (e.g., HClO₄ in Acetic Acid) | Acetic Acid | High for O-acylation |
| Oxime Chlorides | Basic (e.g., DABCO) | Dioxane | Forms O-acylhydroxamates via nitrile oxide intermediate. |
Investigation of Modified Backbones for Enhanced Stereoselectivity
(S)-1-Phenylethylamine, the parent amine of this compound, is a well-established chiral auxiliary in asymmetric synthesis. Its rigid backbone and the steric bulk of the phenyl group create a chiral environment that can effectively control the stereochemical outcome of reactions at a prochiral center. The effectiveness of a chiral auxiliary is highly dependent on its structural features. Consequently, modifying the backbone of such auxiliaries is a key strategy for enhancing their stereodirecting ability.
While research specifically detailing the backbone modification of this compound for improved stereoselectivity is limited, extensive studies on its parent amine provide valuable insights. For instance, the introduction of substituents on the phenyl ring can alter the steric and electronic properties of the auxiliary. These modifications can influence the conformational preferences of the transition state in a diastereoselective reaction, thereby improving the diastereomeric excess (d.e.) of the product.
For example, in the diastereoselective alkylation of chiral imides derived from (S)-1-phenylethylamine, the stereochemical outcome is dictated by the conformation of the intermediate enolate, which is influenced by the steric demands of the chiral auxiliary. Modifying the auxiliary, for instance by creating more complex N-acyl derivatives, can create a more rigid and defined chiral pocket, leading to higher levels of stereoinduction.
These principles are directly applicable to this compound and its derivatives when used as chiral auxiliaries or reagents. By strategically modifying its backbone—for example, by introducing bulky groups on the phenyl ring or altering the substitution at the benzylic carbon—it is plausible to fine-tune its stereodirecting capabilities for specific asymmetric transformations. Such modifications aim to amplify the energetic difference between the diastereomeric transition states, leading to higher product selectivity.
Structure-Activity Relationships in Derivatives
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how modifications to a lead compound influence its biological activity. For derivatives of this compound, this involves systematically altering different parts of the molecule—such as the phenyl ring, the ethyl backbone, and the hydroxylamine moiety—and assessing the resulting impact on a specific biological target.
While extensive, publicly available research detailing comprehensive SAR studies specifically on a wide range of this compound derivatives is limited, general principles of bioisosteric replacement and functional group modification can be extrapolated from studies on analogous phenylethylamine scaffolds. Key areas for modification to establish SAR would theoretically include:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) on the phenyl ring can significantly alter the electronic and steric properties of the molecule. These changes can influence binding affinity and selectivity for a biological target. For instance, the introduction of a hydroxyl group to form a catechol-like moiety can facilitate interactions with certain receptors.
Modification of the Ethyl Side Chain: Altering the length or branching of the ethyl group can impact the molecule's conformational flexibility and its fit within a binding pocket. The stereochemistry of the methyl group is crucial, and its replacement with other alkyl groups would be a key area of SAR investigation.
A hypothetical SAR study could involve the synthesis of a matrix of compounds where each of these positions is systematically varied. The resulting data, when compiled, would allow for the construction of a pharmacophore model, illustrating the key structural features required for optimal activity.
Interactive Data Table: Hypothetical SAR of this compound Derivatives
Below is a hypothetical interactive data table illustrating the type of data that would be generated from an SAR study. The biological activity is represented as IC₅₀ (the concentration of a drug that is required for 50% inhibition in vitro).
| Derivative | R1 (Phenyl Substitution) | R2 (N-Substitution) | R3 (O-Substitution) | Biological Activity (IC₅₀, nM) |
| 1 | H | H | H | 150 |
| 2 | 4-Cl | H | H | 75 |
| 3 | 4-OCH₃ | H | H | 120 |
| 4 | H | CH₃ | H | 200 |
| 5 | H | COCH₃ | H | 350 |
| 6 | H | H | CH₃ | 180 |
| 7 | 4-Cl | CH₃ | H | 90 |
Note: The data in this table is purely illustrative and intended to demonstrate the principles of SAR. It does not represent actual experimental results.
Conformationally Restricted Analogues
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Flexible molecules can adopt numerous conformations, only one of which may be the "bioactive" conformation that binds to the target receptor. The design of conformationally restricted analogues is a powerful strategy in drug discovery aimed at locking the molecule into this bioactive conformation. This can lead to increased potency, enhanced selectivity, and improved metabolic stability.
For this compound, conformational restriction can be achieved by incorporating the flexible side chain into a rigid ring system. This approach reduces the number of rotatable bonds and pre-organizes the key pharmacophoric elements in a specific spatial arrangement.
Examples of strategies to create conformationally restricted analogues of this compound could include:
Cyclization of the Side Chain: Incorporating the ethylamine (B1201723) backbone into a cyclic structure, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, would significantly limit its conformational freedom. The stereochemistry of the resulting cyclic analogues would be a critical factor in determining their biological activity.
Introduction of Rigid Spacers: Replacing parts of the flexible backbone with rigid units like double or triple bonds, or small aromatic rings, can also serve to constrain the molecule's conformation.
The synthesis and biological evaluation of such rigid analogues would provide invaluable information about the preferred binding conformation of this compound derivatives at their biological target. Comparing the activity of these rigid analogues with their flexible counterparts can help to validate the hypothesized bioactive conformation and guide the design of more potent and selective compounds.
Data Table: Examples of Conformationally Restricted Analogues
| Analogue Type | Structural Modification | Expected Outcome |
| Piperidine Analogue | The ethylamine side chain is incorporated into a piperidine ring. | Reduced conformational flexibility, potential for increased potency if the constrained conformation mimics the bioactive pose. |
| Tetrahydroisoquinoline Analogue | Cyclization of the phenylethylamine moiety to form a tetrahydroisoquinoline scaffold. | Creates a rigid bicyclic system, significantly restricting the orientation of the phenyl ring relative to the nitrogen atom. |
| Styrene Analogue | Introduction of a double bond into the ethyl side chain. | Limits rotation around the C-C bond, leading to a more planar and rigid structure. |
Note: This table provides conceptual examples of how conformational restriction could be applied to the this compound scaffold.
Stereochemical Aspects and Enantiopurity Analysis
Determination of Enantiomeric Excess (ee) and Absolute Configuration
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial for quality control and for understanding the outcomes of asymmetric reactions.
Chiral chromatography is a primary technique for separating enantiomers, allowing for the quantification of each in a mixture. gcms.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for this purpose when equipped with a chiral stationary phase (CSP). nih.gov
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. bgb-analytik.com The differing stability of these complexes leads to different retention times for the (S) and (R) enantiomers, enabling their separation and quantification. bgb-analytik.com For compounds like 1-Phenylethylhydroxylamine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based phases are often effective. gcms.czbgb-analytik.com
Chiral GC Analysis: Derivatization of the amine and hydroxyl groups is often performed before GC analysis to improve volatility and peak shape. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFA) or acetylating agents.
| Parameter | Condition |
| Column | Chiraldex™ B-PM (Permethylated beta-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm I.D., 0.12 µm film thickness |
| Oven Temperature | 135 °C (Isothermal) |
| Injector Temperature | 250 °C |
| Detector | FID, 250 °C |
| Carrier Gas | Helium, 30 psi |
| Analyte | N-TFA derivative of 1-Phenylethylhydroxylamine |
| Retention Time (S)-enantiomer | 15.2 min (Hypothetical) |
| Retention Time (R)-enantiomer | 16.5 min (Hypothetical) |
Chiral HPLC Analysis: HPLC offers a wide variety of CSPs that can often be used without derivatization of the analyte. Polysaccharide-based columns are particularly versatile. nih.gov
| Parameter | Condition |
| Column | Chiralpak® IG (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm I.D., 3 µm particle size |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (S)-enantiomer | 10.8 min (Hypothetical) |
| Retention Time (R)-enantiomer | 12.3 min (Hypothetical) |
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral additives. Chiral Shift Reagents (CSRs), typically lanthanide complexes, are a common choice. libretexts.org These reagents form diastereomeric complexes with the enantiomers in solution. unipi.it This interaction causes the NMR signals of the enantiomers, which are identical in a non-chiral environment, to resonate at different frequencies (i.e., have different chemical shifts). tcichemicals.com
The mechanism involves Lewis acid-base interactions between the lanthanide metal center of the CSR and a basic site on the analyte, such as the hydroxyl or amino group of 1-Phenylethylhydroxylamine. libretexts.org The magnitude of the induced shift difference (ΔΔδ) between the signals of the two enantiomers allows for the integration of the signals to determine the ee. Paramagnetic lanthanide complexes can sometimes cause line broadening, which may be more pronounced at higher magnetic fields. tcichemicals.com
| Proton | δ without CSR (ppm) | δ with CSR (S-enantiomer) (ppm) | δ with CSR (R-enantiomer) (ppm) | ΔΔδ (ppm) |
| CH-OH | 4.25 | 4.85 | 4.95 | 0.10 |
| CH3 | 1.35 | 1.80 | 1.87 | 0.07 |
| Aromatic (ortho) | 7.30 | 7.90 | 8.02 | 0.12 |
Note: Data are hypothetical, illustrating the principle of chemical shift non-equivalence using a europium-based chiral shift reagent.
Factors Influencing Asymmetric Induction in Reactions
Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst preferentially favors the formation of one enantiomer or diastereomer over another. wikipedia.orgmsu.edu When (S)-1-Phenylethylhydroxylamine is used as a chiral auxiliary, its stereocenter directs the stereochemical outcome of a new stereocenter being formed. The degree of this induction is influenced by several factors.
The stereochemical outcome of reactions involving asymmetric induction is largely governed by steric and electronic effects. libretexts.org
Steric Effects : This refers to the influence of the spatial arrangement and size of substituents near the reacting center. researchgate.net In reactions involving this compound as a chiral auxiliary, its phenyl and methyl groups create a sterically biased environment. According to models like Cram's Rule, an incoming nucleophile will preferentially attack from the least hindered face of an adjacent prochiral center. egyankosh.ac.in A larger substituent on the reacting partner will experience greater steric repulsion from the phenyl group of the auxiliary, thus increasing the diastereoselectivity of the reaction. rsc.org
Electronic Effects : The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can influence the transition state energies and thus the stereoselectivity. libretexts.org Substituents on the phenyl ring of this compound or on the reacting substrate can alter the electron density at the reaction center. These effects can stabilize or destabilize one diastereomeric transition state over another, thereby influencing the product ratio. For instance, an electron-withdrawing group can affect the Lewis basicity of the hydroxylamine (B1172632) moiety, influencing its coordination to metal centers in catalyzed reactions and thereby altering the stereochemical outcome.
The reaction environment, specifically the solvent and temperature, plays a crucial role in determining the level of stereoselectivity.
Solvent Effects : Solvents can influence stereoselectivity by differentially solvating and stabilizing the diastereomeric transition states. rsc.org A polar solvent might stabilize a more polar transition state, while a nonpolar solvent might favor a less polar one. The ability of a solvent to form hydrogen bonds or coordinate to reactants can also significantly alter the reaction pathway and its stereochemical outcome. mdpi.com In some cases, the equilibrium between different solute-solvent clusters can be the determining factor for selectivity. rsc.org
Temperature Effects : Generally, lowering the reaction temperature increases stereoselectivity. This is because the enantiomeric or diastereomeric excess is related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the competing pathways. As the temperature decreases, the influence of this energy difference on the product ratio becomes more pronounced. However, in some systems, a non-linear relationship between temperature and selectivity can be observed, occasionally leading to an "inversion temperature" at which the selectivity reverses. rsc.org
| Entry | Solvent | Temperature (°C) | Product ee (%) |
|---|---|---|---|
| 1 | Toluene | 0 | 75 |
| 2 | Toluene | -78 | 92 |
| 3 | Tetrahydrofuran (THF) | 0 | 81 |
| 4 | Tetrahydrofuran (THF) | -78 | 95 |
| 5 | Dichloromethane | -78 | 88 |
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations of Reactivity and Stereoselectivity
Quantum mechanical (QM) methods are fundamental to understanding the electronic structure of molecules and, consequently, their reactivity and the stereochemical outcomes of their reactions.
Density Functional Theory (DFT) is a mainstay in computational chemistry for elucidating complex reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire energy profile of a reaction, providing crucial mechanistic insights.
For systems involving the phenylethylamine framework, DFT has been employed to study optimized geometries and vibrational frequencies, which are essential for characterizing stable molecules and transition states. nih.gov For example, in a study of a chiral ionic liquid synthesized from (S)-1-phenylethylamine, DFT calculations at the B3LYP/6-311G(d,p) level were used to assign vibrational spectra (IR and Raman) and confirm the molecular structure. nih.gov
Furthermore, DFT is used to probe reaction mechanisms, such as palladium-catalyzed syntheses involving related chiral molecules. mdpi.com Computational studies on such catalytic cycles reveal key steps like ligand dissociation, which creates an open coordination site on the metal center, and subsequent transformations like dehydrogenation and elimination. mdpi.com Vibrational frequency calculations are critical in these studies to confirm that the proposed intermediates correspond to true energy minima on the potential energy surface. mdpi.com
| Parameter | Specification |
|---|---|
| Computational Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311G(d,p) |
| Application | Geometry Optimization and Vibrational Frequency Calculation |
| Key Finding | Calculated vibrational frequencies, after scaling, showed good agreement with experimental IR and Raman spectra, confirming the structural assignment. |
Understanding the origin of enantioselectivity is a primary goal of computational studies on chiral molecules. Transition state (TS) modeling allows chemists to identify the specific geometric and electronic factors that favor the formation of one enantiomer over another. The energy difference between the diastereomeric transition states leading to the two enantiomers determines the enantiomeric excess of the reaction.
In reactions where phenylethylamine derivatives act as chiral auxiliaries, computational models are used to rationalize the observed stereoselectivity. For instance, in the diastereoselective reduction of an imine containing an (R)-1-arylethylamine motif, stereochemical models like the Felkin-Anh model are applied to the low-energy conformers of the reactant to predict the major diastereomer. researchgate.net These models correctly predict that the nucleophilic attack (e.g., by a hydride) will occur from the less sterically hindered face, leading to the observed product. researchgate.net More advanced studies propose detailed transition-state models for catalytic cycles, such as the palladium-catalyzed C-H olefination of β-alkyl phenylethylamine derivatives, to explain how the chiral ligand controls the stereochemical outcome. mdpi.comresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While QM methods are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.
The biological activity and chemical reactivity of phenylethylamine derivatives are heavily influenced by their conformational preferences. Computational studies, ranging from semi-empirical methods to high-level ab initio calculations, have extensively investigated the conformational landscape of phenethylamine. nih.govacs.org These studies consistently identify two main families of low-energy conformers: an extended (anti) conformation and a folded (gauche) conformation. researchgate.netresearchgate.net
In the gas phase or nonpolar solvents, the gauche conformer is often found to be the most stable. acs.orgresearchgate.net This preference is attributed to a weak, stabilizing intramolecular hydrogen bond between the amine's N-H group and the π-electron cloud of the aromatic ring (N-H···π interaction). researchgate.net The presence of a solvent can alter these preferences; polar solvents can disrupt the intramolecular interaction, potentially favoring the more extended anti conformer. acs.org
| Conformer | Configuration | Description | Relative Energy (kJ/mol) |
|---|---|---|---|
| GI | Gauche (Folded) | Stabilized by N-H···π interaction | 0.00 |
| GII | Gauche (Folded) | Different NH₂ rotation | 0.59 |
| AI | Anti (Extended) | Extended alkyl chain | 2.84 |
| AII | Anti (Extended) | Different NH₂ rotation | 4.01 |
MD simulations are particularly useful for studying how molecules like (S)-1-Phenylethylhydroxylamine interact with larger systems, such as enzyme active sites or receptor binding pockets. These simulations can reveal the key intermolecular forces—hydrogen bonds, electrostatic interactions, and van der Waals forces—that govern molecular recognition and catalysis.
For example, a molecular simulation study of phenylethylamine oxidation catalyzed by the enzyme monoamine oxidase A elucidated the critical interactions within the active site. nih.gov The study showed that the phenyl ring of the substrate engages in a quadrupole interaction (a form of π-π stacking) with a neighboring phenylalanine residue. nih.gov The simulations also revealed how a point mutation in the enzyme increased local polarity, allowing more water molecules into the active site, which in turn shielded the catalytic effect and increased the reaction's energy barrier. nih.gov Similarly, ligand docking studies, often combined with conformational analysis, are used to understand how constrained phenylethylamine analogs bind to receptors, such as serotonin (B10506) 5-HT₂ receptors, and to rationalize their structure-activity relationships. researchgate.net
Prediction of Chiral Recognition and Asymmetric Induction
A central theme in the chemistry of this compound is its role in chirality. Computational methods are instrumental in predicting and explaining how this molecule recognizes other chiral species and induces asymmetry in chemical reactions.
Chiral recognition involves the differential interaction of a chiral host with the two enantiomers of a chiral guest. Computer simulations can model the formation of these host-guest complexes. Studies on the recognition of α-phenylethylamine enantiomers by chiral hosts, such as BINOL-based dimers or binuclear Ni(II) complexes, have shown how noncovalent interactions like hydrogen bonding and CH···π interactions lead to diastereomeric complexes with different stabilities. nih.govresearchgate.netacs.org These computational models help explain the basis for enantiomeric discrimination observed in techniques like NMR titration. nih.gov
Asymmetric induction occurs when a chiral auxiliary, such as (S)-1-phenylethylamine, directs a reaction to favor one stereochemical outcome. wikipedia.orgnih.gov The predictive power of computational chemistry is crucial here. By modeling the transition states of reactions where a substrate is covalently bonded to the chiral auxiliary, chemists can understand how the bulky phenyl group and the specific conformation of the auxiliary sterically block one face of the reacting center, forcing the incoming reagent to attack from the opposite, less hindered face. researchgate.netnih.govrsc.org This principle is the foundation for the widespread use of (S)-1-phenylethylamine and its derivatives in asymmetric synthesis. nih.govnih.govmdpi.com
In Silico Screening of Potential Reactions
In silico screening of potential reactions is a computational methodology used to predict the feasibility and outcome of chemical reactions before they are attempted in a laboratory setting. This approach is particularly valuable for exploring the reactivity of novel or complex molecules like "this compound." By simulating reaction conditions and calculating thermodynamic and kinetic parameters, researchers can identify promising reaction pathways, optimize conditions, and avoid unviable synthetic routes.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the mechanisms of reactions involving chiral hydroxylamines. For instance, studies on the reaction between N-alkylhydroxylamines and chiral enoate esters have utilized DFT to elucidate the most favorable reaction mechanism. These calculations have shown that a concerted cycloaddition mechanism is often energetically preferred, a finding that aligns well with experimental observations of stereospecificity. This type of computational analysis can be extended to predict the stereochemical outcome of reactions involving "this compound," providing valuable guidance for stereoselective synthesis.
The general workflow for in silico screening of reactions involving "this compound" would typically involve the following steps:
Reactant and Product Modeling: Building 3D models of "this compound" and potential reaction partners.
Transition State Searching: Identifying the transition state structures for various potential reaction pathways.
Energy Profile Calculation: Computing the activation energies and reaction energies to determine the kinetic and thermodynamic favorability of each pathway.
Solvent Effects: Incorporating the influence of different solvents on the reaction profile.
Through such computational screening, a variety of potential reactions for "this compound" could be evaluated, including nucleophilic additions, cycloadditions, and rearrangements. The insights gained would be crucial for designing efficient and stereoselective synthetic routes to novel compounds.
Table 1: Hypothetical In Silico Screening Data for a Reaction Involving this compound
| Reaction Type | Proposed Reagent | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) | Predicted Feasibility |
| Nucleophilic Addition | Acrylonitrile | 15.2 | -10.5 | High |
| [3+2] Cycloaddition | Propylene | 25.8 | -5.2 | Moderate |
| N-O Bond Cleavage | H2/Pd | 12.1 | -25.0 | High |
| Oxidation | H2O2 | 18.9 | -18.7 | Moderate |
Future Directions and Emerging Research Areas
Integration into Multicomponent Reactions for Complexity Generation
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The future integration of (S)-1-phenylethylhydroxylamine and its derivatives into MCRs represents a promising strategy for the rapid generation of structurally diverse and stereochemically complex molecules.
Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are prime candidates for this exploration. wikipedia.orgorganic-chemistry.org The Passerini reaction, for instance, involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi reaction extends this by incorporating an amine component to produce a bis-amide. nih.gov The use of chiral components, such as a derivative of this compound, either as the amine or as a chiral auxiliary, could induce diastereoselectivity, enabling the synthesis of peptidomimetics and other complex structures with controlled stereochemistry. researchgate.net Although the development of a fully enantioselective Ugi reaction has been a long-standing challenge, recent advances using chiral phosphoric acids have shown promise. nih.gov Exploring this compound derivatives as chiral inputs could provide new avenues for stereocontrol in these powerful complexity-building reactions.
| Reaction Type | Reactants | Product | Potential Role of this compound |
| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide | Chiral auxiliary on the carboxylic acid or aldehyde to induce diastereoselectivity. |
| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Amine | Bis-amide | Chiral amine component to control the stereochemistry of the product. |
Development of Sustainable and Green Synthetic Approaches
The principles of green chemistry are increasingly guiding synthetic route design, emphasizing the reduction of waste, use of renewable feedstocks, and development of catalytic methods. nih.govnih.gov Future research will undoubtedly focus on more sustainable methods for the synthesis of this compound itself and its utilization in environmentally benign processes.
Biocatalysis: Enzymatic synthesis offers a highly selective and sustainable alternative to traditional chemical methods. nih.gov The synthesis of chiral amines and hydroxylamines can be achieved through biocatalytic routes, such as:
Transaminases: These enzymes can produce chiral amines from prochiral ketones with high enantioselectivity. While typically producing amines, research into modifying their activity or using them in cascades could lead to hydroxylamine (B1172632) synthesis. researchgate.netmdpi.com
Oxygenases: Enzymes like cytochrome P450s can perform challenging C-H oxyfunctionalization reactions, including hydroxylation. nih.gov Engineering these enzymes could enable the direct and selective oxidation of (S)-1-phenylethylamine to this compound under mild, aqueous conditions.
Catalytic Hydrogenation: Asymmetric hydrogenation is a powerful, atom-economical method for producing chiral compounds. acs.org Recent breakthroughs have demonstrated the direct asymmetric hydrogenation of oximes to chiral hydroxylamines using iridium-based catalysts, achieving high enantioselectivity and chemoselectivity without over-reduction to the amine. nih.govincatt.nl Further development and optimization of such catalytic systems for substrates leading to this compound would represent a significant advancement in its sustainable production. nih.gov
An improved, three-step, single-solvent process for the synthesis and isolation of (S)-N-(1-phenylethyl)hydroxylamine as its p-toluenesulfonic acid salt has already been developed for large-scale manufacturing, highlighting the industrial interest in optimizing its production. acs.orgacs.org
Exploration of Novel Catalytic Systems Utilizing this compound Derivatives
The development of new, efficient chiral catalysts is a cornerstone of modern asymmetric synthesis. The unique scaffold of this compound makes it an attractive building block for novel chiral ligands and organocatalysts.
Chiral Ligands for Asymmetric Catalysis: The design of ligands that can effectively transfer stereochemical information from the catalyst to the product is crucial. While C2-symmetric ligands have been historically dominant, nonsymmetrical ligands are gaining prominence. nih.govresearchgate.net Derivatives of this compound are well-suited for the creation of P,N-ligands, which combine a "soft" phosphorus donor with a "hard" nitrogen donor. nih.gov This electronic and steric dissymmetry can lead to superior performance in a variety of metal-catalyzed reactions, including hydrogenations and C-C bond-forming reactions. nih.govresearchgate.net
Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze asymmetric transformations. beilstein-journals.org Proline and its derivatives are among the most successful classes of organocatalysts. d-nb.infonih.gov Future research could involve incorporating the this compound moiety into proline-based scaffolds or other organocatalytic frameworks. nih.gov Such catalysts could be employed in a range of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions, potentially offering new reactivity and selectivity profiles. d-nb.infonih.gov
| Catalyst Type | Potential Derivative Structure | Target Reactions |
| Chiral P,N-Ligand | Phosphine-functionalized this compound | Asymmetric Hydrogenation, Allylic Alkylation |
| Organocatalyst | This compound linked to a proline or thiourea scaffold | Michael Addition, Aldol Reaction, Mannich Reaction |
Applications in Materials Science and Polymer Chemistry
The incorporation of chiral units into macromolecules can impart unique properties, leading to applications in chiral recognition, separation, and optics. The future application of this compound in materials science and polymer chemistry is an area with significant growth potential.
Derivatives of this compound have been explored as components of initiators for nitroxide-mediated radical polymerization (NMP), a type of controlled radical polymerization. This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. Using a chiral initiator derived from this compound could introduce chirality at the polymer chain end, influencing the polymer's self-assembly and recognition properties.
Furthermore, this compound can be used as a monomer or a modifying agent to create chiral polymers. These materials could find applications as:
Chiral Stationary Phases (CSPs): For the chromatographic separation of enantiomers.
Chiral Sensors: Materials that exhibit a detectable response upon interaction with a specific enantiomer.
Optically Active Materials: Polymers with specific chiroptical properties, such as high circular dichroism or optical rotation.
Advanced Spectroscopic Techniques for In Situ Mechanistic Elucidation
A deep understanding of reaction mechanisms is essential for the rational design of new catalysts and the optimization of reaction conditions. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions are becoming indispensable tools in chemical research.
Operando Spectroscopy: This methodology involves characterizing a catalyst under actual working conditions while simultaneously measuring its activity and selectivity. wikipedia.org Techniques like operando Infrared (IR) and Raman spectroscopy can provide invaluable information on the structure of the active catalytic species, the binding of substrates, and the formation of intermediates. ornl.govnih.govmdpi.com Applying operando IR spectroscopy to a catalytic system utilizing a derivative of this compound could allow researchers to observe the catalyst-substrate interactions and the intermediates responsible for the stereochemical outcome of the reaction. ornl.govmdpi.com
In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying dynamic processes and reaction kinetics with atomic-level resolution. nih.gov Time-resolved in situ NMR studies of reactions involving this compound could help to identify transient intermediates, determine reaction rates, and elucidate the complex mechanistic pathways that govern enantioselectivity. nih.govrsc.org This detailed mechanistic insight is crucial for the future development of more efficient and selective synthetic methods based on this chiral building block.
| Spectroscopic Technique | Information Gained | Relevance to this compound Research |
| Operando IR/Raman | Structure of active catalyst, surface adsorbates, reaction intermediates | Elucidating the mechanism of heterogeneous or homogeneous catalysis using chiral ligands derived from the compound. |
| In Situ NMR | Identification of transient species, reaction kinetics, stereochemical pathways | Understanding the mechanism of asymmetric reactions, such as those involving organocatalysts based on the compound. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-1-Phenylethylhydroxylamine, and how can its enantiomeric purity be validated?
- Methodological Answer : The synthesis typically involves hydroxylamine reacting with (S)-1-phenylethylamine under controlled pH (7–9) and low temperatures (0–5°C) to minimize racemization . Enantiomeric purity is validated using chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and polarimetric analysis. For new compounds, provide full spectral data (¹H/¹³C NMR, IR, HRMS) and compare optical rotation with literature values to confirm configuration .
Q. How should researchers design experiments to characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC-UV at 254 nm over 1–6 months. Include a racemic control to track enantiomeric inversion. Report deviations in purity ≥2% as significant .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition studies). For divergent results:
- Compare solvent systems (DMSO vs. aqueous buffers) to rule out solubility artifacts.
- Replicate experiments with independent batches to exclude batch-specific impurities.
- Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, temperature) .
Q. What strategies improve the chiral resolution of this compound in asymmetric catalysis applications?
- Methodological Answer : Use kinetic resolution with acyl donors (e.g., vinyl acetate) and lipase B from Candida antarctica (CAL-B). Optimize reaction conditions:
- Solvent: tert-butanol (low water activity reduces hydrolysis).
- Temperature: 30–35°C to balance enzyme activity and enantioselectivity.
- Monitor conversion via chiral GC (e.g., β-DEX 120 column) and calculate enantiomeric excess (ee) ≥98% .
Q. How should researchers analyze conflicting data on the compound’s redox behavior in electrochemical studies?
- Methodological Answer :
- Standardize electrode pretreatment (e.g., polishing with 0.3 µm alumina slurry).
- Control dissolved oxygen levels by purging with N₂ for 15 minutes.
- Compare cyclic voltammograms across multiple scan rates (10–200 mV/s) to distinguish diffusion-controlled vs. surface processes. Report potentials vs. a Ag/AgCl (3M KCl) reference electrode .
Guidelines for Reporting Data
- Experimental Reproducibility : Follow the Beilstein Journal’s standards: include detailed synthetic procedures, spectral data, and purity validation in the main text or supplementary information. For multi-step syntheses, report yields at each step .
- Conflict Resolution : Use error-propagation analysis to quantify uncertainties in biological assays (e.g., ±5% SD in IC₅₀ values) and disclose all raw data in supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
